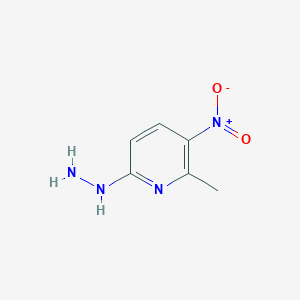
5,6-Dihydro-1,4-dioxine-2-carbaldehyde
Vue d'ensemble
Description
5,6-Dihydro-1,4-dioxine-2-carbaldehyde is a unique chemical compound with the empirical formula C5H6O3 . It has a molecular weight of 114.10 .
Molecular Structure Analysis
The molecular structure of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde can be represented by the SMILES string O=CC1=COCCO1 . This represents a cyclic structure with an aldehyde functional group attached.Physical And Chemical Properties Analysis
5,6-Dihydro-1,4-dioxine-2-carbaldehyde is a solid compound . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Preparation of Stable Glyceraldehyde Alternatives
(S. Ley & P. Michel, 2003): The compound (2S, 5R, 6R)-5,6-Dimethoxy-5,6-dimethyl-[1,4]dioxane-2-carbaldehyde represents a stable alternative to glyceraldehyde acetonide, synthesized from inexpensive D-mannitol. This highlights its significance in providing stable building blocks for synthetic chemistry.
Antioxidant and Antihyperglycemic Agents
(R. Kenchappa et al., 2017): Derivatives containing the dioxine motif have been synthesized and shown to exhibit potent antioxidant and antihyperglycemic activities. This underscores the potential of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde derivatives in pharmaceutical applications, particularly in managing oxidative stress and diabetes.
Thermolysis Studies
(G. L'abbé et al., 1993): Research into the stability and thermolysis of 5-azidooxazole-4-carbaldehydes derived from chloro aldehydes, including studies on decomposition and rearrangement reactions, illustrates the compound's utility in understanding reactive intermediates in synthetic pathways.
Development of pH-sensitive Spin Probes
(I. Kirilyuk et al., 2003): The synthesis of stable nitroxides from 5-cyano derivatives, which involve 5,6-Dihydro-1,4-dioxine-2-carbaldehyde derivatives, demonstrates the application in developing pH-sensitive spin probes for biochemical research.
Cytochemistry and Electron Microscopy
(D. Sabatini et al., 1963): The use of aldehydes, including 5,6-Dihydro-1,4-dioxine-2-carbaldehyde derivatives, as fixatives in electron microscopy and cytochemistry, emphasizes their importance in preserving cellular ultrastructure and enzymatic activity for biological studies.
Flame Retardants in Epoxy Resins
(De-chao Sun & Youwei Yao, 2011): Phosphorus-containing flame retardants derived from 5,6-Dihydro-1,4-dioxine-2-carbaldehyde derivatives have been developed for use in epoxy resins, showcasing the compound's utility in enhancing material safety through flame retardancy.
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydro-1,4-dioxine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-5-4-7-1-2-8-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZRZOIXFFDVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405773 | |
| Record name | 5,6-dihydro-1,4-dioxine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-1,4-dioxine-2-carbaldehyde | |
CAS RN |
59518-69-3 | |
| Record name | 5,6-dihydro-1,4-dioxine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1608775.png)




![1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane](/img/structure/B1608782.png)





